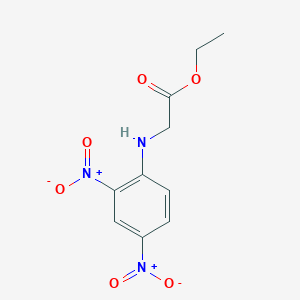

Ethyl 2,4-dinitro-anilino-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dinitro-anilino-acetate is represented by the linear formula C10H9N3O7 . The molecular weight of this compound is 283.199 .Physical And Chemical Properties Analysis

Ethyl 2,4-dinitro-anilino-acetate is a chemical compound with a molecular weight of 269.211 Da . Unfortunately, I could not find more specific physical and chemical properties for this compound.Scientific Research Applications

- Synthesis and Characterization : Ethyl 2,4-dinitro-anilino-acetate has been used to synthesize novel bis azo dyes derived from benzidine. These dyes exhibit pH sensitivity and are characterized by various spectral analyses .

- Dyeing Performance : The synthesized dyes were applied to polyester fabric (PE-F) using a dispersion agent. Parameters such as color strength (K/S), dye exhaustion (%E), and reflectance were measured and discussed .

- Importance : Azo dyes, including those derived from benzidine, play a crucial role in textile, printing, and paper manufacturing. They provide vibrant hues due to their azo chromophore (–N = N–) bonded to aromatic rings .

- Crystal Growth : Ethyl bis-(2,4-dinitrophenyl)acetate has been studied alongside other compounds. When mixed with (2,4-dinitrophenyl)-L-alanine (DPA) and 2-methyl-4-nitroaniline (MNA), it forms crystals with potential non-linear optical properties .

- Crystal Structure : Ethyl bis-(2,4-dinitrophenyl)acetate exhibits short intramolecular interactions between nitro oxygen atoms and electron-deficient carbon atoms. These interactions influence its overall structure and properties .

- Biocidal Treatment : Azo dyes, including those derived from benzidine, have been explored for their biological and medicinal importance. They find applications as antiseptics, antineoplastics, antidiabetics, and antitumor agents .

- Pollution Concerns : While benzidine-based azo dyes are used in various industries, they are also considered a source of environmental pollution. Research aims to address their impact and develop eco-friendly alternatives .

- Tautomerism Studies : Most azo dyes exhibit azo-hydrazo tautomerism. Researchers investigate this phenomenon for optical, technological, and environmental applications .

Dye Chemistry and Textile Industry

Non-linear Optical Materials

Intramolecular Interactions

Biological and Medicinal Applications

Environmental Considerations

Azo-Hydrazo Tautomerism

Mechanism of Action

While the specific mechanism of action for Ethyl 2,4-dinitro-anilino-acetate is not available, related compounds such as dinitroanilines are known to act specifically on tubulin proteins and inhibit shoot and root growth of plants . They also interfere with photosynthesis and respiration in vivo and in vitro .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(2,4-dinitroanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-2-19-10(14)6-11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-5,11H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFSEYHQQBABCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dinitro-anilino-acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412360.png)